Acetamide,N-(1-amino-2,2-dinitrovinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(1-amino-2,2-dinitrovinyl)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetamide group attached to a 1-amino-2,2-dinitrovinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1-amino-2,2-dinitrovinyl)- typically involves the reaction of acetamide with 1-amino-2,2-dinitroethylene under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetamide, N-(1-amino-2,2-dinitrovinyl)- can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under specific conditions to yield reduced derivatives.
Substitution: Substitution reactions involving Acetamide, N-(1-amino-2,2-dinitrovinyl)- can result in the replacement of functional groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is used in the synthesis of other complex organic compounds. It serves as a building block for the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of Acetamide, N-(1-amino-2,2-dinitrovinyl)- involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in its mechanism of action may include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,1-Diamino-2,2-dinitroethylene (FOX-7): Similar in structure but with different functional groups.
1,5-Bis(1-amino-2,2-dinitrovinyl)carbonohydrazide: Another compound with a similar dinitrovinyl group.
Uniqueness: Acetamide, N-(1-amino-2,2-dinitrovinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C4H6N4O5 |
---|---|
Molekulargewicht |
190.11 g/mol |
IUPAC-Name |
N-(1-amino-2,2-dinitroethenyl)acetamide |
InChI |
InChI=1S/C4H6N4O5/c1-2(9)6-3(5)4(7(10)11)8(12)13/h5H2,1H3,(H,6,9) |
InChI-Schlüssel |
YDYYCCXCEKJCHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=C([N+](=O)[O-])[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.